N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride
Description
Historical Context and Development
N,N-Diisopropylbut-2-yne-1,4-diamine dihydrochloride emerged as a specialized derivative of 1,4-diamino-2-butynes, a class of compounds synthesized through multicomponent coupling reactions. Key advancements in its development include:
- Copper(I)-Catalyzed Synthesis : Early methods utilized Cu(I)-mediated A³ coupling (amine, aldehyde, propiolic acid) for constructing symmetric 1,4-diamino-2-butynes. This approach laid the foundation for synthesizing unsymmetrical variants, including diisopropyl-substituted derivatives.
- Microwave-Assisted Reactions : Modern protocols employ microwave irradiation to optimize reaction efficiency, enabling rapid access to diverse 1,4-diamino-2-butynes with tailored substituents.
- Propargylation Strategies : Direct N-propargylation of secondary amines using calcium carbide and formaldehyde has expanded the scope of alkyne diamine synthesis, though steric hindrance from bulky isopropyl groups may limit further reactions.
Table 1: Key Synthetic Methods for 1,4-Diamino-2-butynes
| Method | Key Components | Conditions | Yield Range |
|---|---|---|---|
| Cu(I)-Catalyzed A³ | Propiolic acid, aldehyde, amine | Microwave irradiation | 50–85% |
| N-Propargylation | Calcium carbide, formaldehyde | CuCl/DMSO, 100°C | 60–90% |
| Decarboxylative Coupling | Amines, formaldehyde, propiolic acid | Cu(I), solvent | Moderate |
Significance in Organometallic Chemistry
The compound’s alkyne backbone and diisopropylamine groups position it as a versatile ligand in transition metal coordination chemistry:
- Alkyne Coordination : The triple bond acts as a π-electron donor, forming metallacyclopropene structures with metals like cobalt or copper. This interaction elongates the C≡C bond (125–135 pm vs. 110–115 pm free) and stabilizes complexes through σ-donation and π-backbonding.
- Steric Modulation : Bulky diisopropyl groups enhance steric protection, enabling isolation of reactive intermediates. For example, in Co(I) complexes, steric bulk prevents ligand dissociation, stabilizing high-spin configurations.
- Reactivity in Cycloadditions : The alkyne moiety participates in click chemistry (e.g., CuAAC), though steric hindrance may reduce reactivity compared to less substituted analogs.
Table 2: Comparison of N,N-Dialkylbut-2-yne-1,4-diamine Dihydrochloride Derivatives
| Substituent (R) | CAS Number | Molecular Weight | Key Properties |
|---|---|---|---|
| Diisopropyl | 1396784-19-2 | 241.20 | High steric bulk, limited solubility |
| Diethyl | 147555-81-5 | 213.15 | Moderate solubility, reactive |
| Dimethyl | 147555-80-4 | 185.10 | High solubility, rapid cycloaddition |
Classification within Alkyne Diamine Compounds
This compound belongs to the 1,4-diamino-2-butyne family, distinguished by:
- Symmetry : Unlike unsymmetrical derivatives, this compound has identical substituents (diisopropyl) at both amino groups, simplifying synthetic routes.
- Electronic Profile : Electron-donating isopropyl groups enhance basicity at the amino sites, influencing coordination behavior.
- Functionalization : The alkyne allows for further derivatization via Sonogashira coupling or hydrogenation to dienes.
Key Structural Features
Nomenclature and Structural Identifiers
IUPAC Name : N1,N1-Diisopropylbut-2-yne-1,4-diamine dihydrochloride
CAS Number : 1396784-19-2
Molecular Formula : C₁₀H₂₂Cl₂N₂
SMILES Code : NCC#CCN(C(C)C)C(C)C.Cl[H].Cl[H]
Table 3: Structural Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | N1,N1-Diisopropylbut-2-yne-1,4-diamine dihydrochloride |
| SMILES Code | NCC#CCN(C(C)C)C(C)C.Cl[H].Cl[H] |
| Molecular Weight | 241.20 g/mol |
| MDL Number | MFCD22587854 |
Properties
IUPAC Name |
N',N'-di(propan-2-yl)but-2-yne-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9(2)12(10(3)4)8-6-5-7-11;;/h9-10H,7-8,11H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGQOIUONZEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCN)C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of N,N-Diisopropylbut-2-yne-1,4-diamine Dihydrochloride
This compound is a chemical compound that belongs to the class of alkyne derivatives. It is characterized by its unique structure, which includes a butyne backbone and two isopropyl groups attached to the nitrogen atoms. This compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities.
The biological activity of this compound is primarily linked to its ability to interact with biological macromolecules. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways. The presence of amine groups suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Some studies suggest that alkynes can possess antibacterial properties, potentially inhibiting the growth of various bacterial strains.
- Cytotoxic Effects : There is evidence that certain alkyne derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
- Neuroprotective Effects : Compounds with amine functionalities may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting neurons from oxidative stress.
Case Studies
- Antimicrobial Studies : A study on related alkyne compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10–100 µg/mL, indicating potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that derivatives of butyne-1,4-diamine exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM, suggesting they could be developed into therapeutic agents for cancer treatment.
- Neuroprotection : Research involving similar compounds indicated protective effects against oxidative stress-induced neuronal death in vitro, highlighting their potential for treating neurodegenerative diseases.
Data Table
Scientific Research Applications
Chemical Properties and Structure
DIPD has the following chemical properties:
- Molecular Formula : C10H22Cl2N2
- Molecular Weight : 241.2 g/mol
- CAS Number : 1396784-19-2
- IUPAC Name : N1,N1-diisopropylbut-2-yne-1,4-diamine dihydrochloride
The compound features a but-2-yne moiety with two isopropyl groups attached to nitrogen atoms, enhancing its solubility and reactivity in various chemical reactions.
Organic Synthesis
DIPD serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex organic molecules.
Synthetic Pathways
The synthesis of DIPD typically involves several steps, including:
- Formation of the Butyne Backbone : Starting from readily available precursors to create the butyne structure.
- Amine Functionalization : Introducing isopropyl groups through alkylation reactions.
These methods highlight the compound's accessibility for research and industrial applications.
Medicinal Chemistry
In medicinal chemistry, DIPD has garnered attention for its potential biological activities. Interaction studies are crucial for understanding its reactivity and potential therapeutic effects.
Biological Studies
Research has focused on:
- Anticancer Activity : Preliminary studies indicate that DIPD may exhibit cytotoxic effects on certain cancer cell lines.
- Antimicrobial Properties : Investigations into its efficacy against bacterial strains have shown promising results.
These studies are vital for assessing both safety and efficacy when considering this compound for pharmaceutical applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of DIPD on human cancer cell lines. The findings demonstrated that DIPD induced apoptosis (programmed cell death) in breast cancer cells, suggesting its potential as an anticancer agent.
| Parameter | Value |
|---|---|
| Cell Line | MCF-7 (Breast Cancer) |
| IC50 | 15 µM |
| Mechanism of Action | Induction of Apoptosis |
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial activity of DIPD against various bacterial strains. The results indicated that DIPD exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Comparison with Similar Compounds
N,N-Diethylbut-2-yne-1,4-diamine Dihydrochloride
- CAS : 147555-81-5
- Formula : C₈H₁₈Cl₂N₂
- Molecular Weight : 213.15 g/mol
- Key Differences: The ethyl substituents (vs. Lower molecular weight (213.15 vs. 241.2) implies differences in solubility and crystallinity.
Butane-1,4-diamine Dihydrochloride (Putrescine Dihydrochloride)
- CAS: Referenced under synonyms in polyamine metabolism studies.
- Formula : C₄H₁₄Cl₂N₂
- Molecular Weight : 161.07 g/mol
- Key Differences :
N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride
- CAS : 637-01-4 (analogous compound)
- Formula : C₁₀H₁₈Cl₂N₂
- Molecular Weight : 245.17 g/mol
- Key Differences :
Structural and Functional Analysis
Molecular Features Influencing Reactivity
| Property | N,N-Diisopropylbut-2-yne-1,4-diamine Dihydrochloride | N,N-Diethylbut-2-yne-1,4-diamine Dihydrochloride | Butane-1,4-diamine Dihydrochloride |
|---|---|---|---|
| Backbone | But-2-yne | But-2-yne | Butane |
| Substituents | Isopropyl | Ethyl | None |
| Salt Form | Dihydrochloride | Dihydrochloride | Dihydrochloride |
| Typical Applications | Synthetic intermediates, click chemistry | Discontinued (limited data) | Polyamine metabolism studies |
Preparation Methods
Key Reaction Pathways
Proposed Synthetic Route
Step 1: Synthesis of But-2-yne-1,4-diamine
A plausible precursor is but-2-yne-1,4-diamine (CAS 26232-80-4), which can be synthesized via:
- Dehydrohalogenation : Reacting 1,4-dibromo-2-butyne with excess ammonia under high pressure.
- Reduction : Catalytic hydrogenation of 1,4-dinitro-2-butyne.
Step 2: N,N-Diisopropylation
The diamine is alkylated using isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF:
- Conditions : 60–80°C, 12–24 hours, stoichiometric excess of alkylating agent.
- Workup : Neutralization, extraction, and distillation to isolate the free base.
Step 3: Dihydrochloride Salt Formation
The free base is dissolved in dry benzene or methanol, and dry HCl gas is bubbled through the solution until saturation:
- Precipitation : The product crystallizes upon cooling and is filtered/washed with cold ether.
- Yield : Typically >90% for analogous diamine salts.
Alternative Approaches from Polyenaminone Synthesis
A method described for optically active polyenaminones involves reacting bis-enaminones with diamine dihydrochlorides in methanol:
- Reaction :
$$ \text{Bis-enaminone} + \text{Diamine dihydrochloride} \xrightarrow{\text{MeOH, 20°C, 72h}} \text{Polymer} $$ - Adaptation : Using N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride as the diamine component could yield polymeric materials, though this focuses on downstream applications rather than synthesis of the diamine itself.
Critical Analysis of Patent Methods
A Chinese patent (CN102030659A) details the preparation of N,N-diethyl-1,4-phenylenediamine hydrochloride:
- Steps : Nitrosation, reduction (Zn/HCl), purification, and salification.
- Relevance : While the substrate differs, the reduction and salt-formation steps (e.g., zinc-mediated reduction of nitro intermediates) could be adapted for alkyne-containing diamines if nitro precursors are viable.
Challenges and Optimization
- Alkyne Stability : The but-2-yne backbone may require inert atmospheres to prevent oxidative degradation.
- Selectivity : Ensuring dialkylation without over-alkylation or polymerization.
- Purity : Recrystallization from ethanol/ether mixtures improves purity.
Summary of Reaction Conditions
| Parameter | Typical Value | Source |
|---|---|---|
| Alkylation temperature | 60–80°C | |
| Reaction time | 12–24 hours | |
| Salt precipitation pH | <2 (using HCl gas) | |
| Yield (salt) | 85–95% |
Q & A
Basic: What synthetic routes are commonly employed to prepare N,N-diisopropylbut-2-yne-1,4-diamine dihydrochloride?
The compound is typically synthesized via a multi-step alkylation process. First, but-2-yne-1,4-diamine undergoes sequential N-alkylation with isopropyl groups using alkyl halides (e.g., isopropyl bromide) in anhydrous solvents like dichloromethane or THF. The reaction requires careful pH control (basic conditions, e.g., K₂CO₃ or triethylamine) to ensure selective mono- and di-alkylation. After purification via column chromatography, the free base is converted to the dihydrochloride salt by treatment with HCl gas in ethanol or aqueous HCl .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., isopropyl CH₃ groups at δ ~1.2 ppm and alkyne protons at δ ~1.8–2.2 ppm) and confirms the absence of unreacted intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (241.20108 g/mol for C₁₀H₂₂Cl₂N₂) and isotopic patterns .
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and salt formation (e.g., Cl⁻ counterion positions) using SHELXL or similar software .
Advanced: How does the alkyne moiety in this compound influence its reactivity in transition-metal-catalyzed reactions?
The but-2-yne backbone serves as a rigid, linear spacer, enabling coordination to metal catalysts (e.g., Pd, Cu) in cross-coupling or cycloaddition reactions. The diisopropyl groups sterically hinder undesired side reactions, while the diamine motif chelates metals, stabilizing intermediates. For example, in click chemistry, the alkyne may participate in Huisgen cycloaddition with azides, forming triazole-linked complexes .
Advanced: What role does this compound play in studying polyamine oxidase (PAO) inhibition?
As a polyamine analogue, it competes with natural substrates (e.g., spermidine) for PAO binding. Researchers assess inhibition kinetics via fluorometric assays using Amplex Red, monitoring H₂O₂ production. The dihydrochloride salt enhances solubility in aqueous buffers (pH 7.4), facilitating real-time enzymatic studies. Dose-response curves (IC₅₀ values) reveal its potency compared to inhibitors like MDL72527 .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Freely soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO). The hydrochloride salt improves aqueous compatibility compared to the free base .
- Stability : Stable at −20°C for 1–2 years in anhydrous conditions. Degrades at >80°C or in strongly alkaline environments (pH >10), releasing volatile amines .
Advanced: How is this compound utilized in metabolic labeling studies of cellular polyamines?
It serves as a synthetic polyamine mimic for tracking uptake and transport in cancer cell lines. Radiolabeled versions (e.g., ¹⁴C-tagged) are incubated with cells, followed by LC-MS/MS analysis to quantify intracellular accumulation. Competitive assays with natural polyamines (e.g., putrescine) elucidate transport mechanism specificity (e.g., ATP-dependent vs. passive diffusion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
